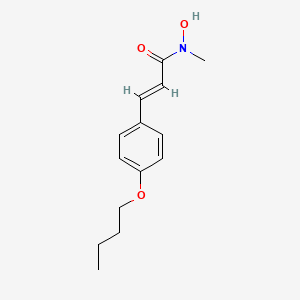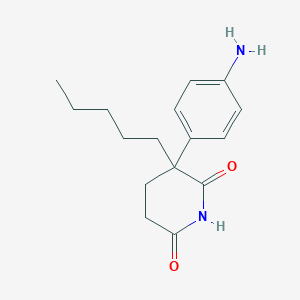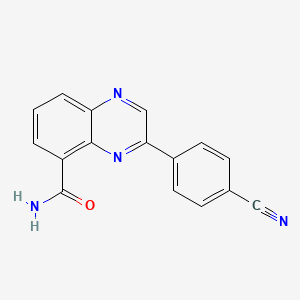
3-(4-Cyanophenyl)quinoxaline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)chinoxalin-5-carboxamid ist eine stickstoffhaltige heterocyclische Verbindung. Chinoxaline sind bekannt für ihre breite Palette an biologischen Aktivitäten und wurden umfassend auf ihre potenziellen Anwendungen in der medizinischen Chemie untersucht. Diese Verbindung hat insbesondere aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen therapeutischen Anwendungen Interesse geweckt.
Herstellungsmethoden
Die Synthese von 3-(4-Cyanophenyl)chinoxalin-5-carboxamid umfasst typischerweise die Kondensation von 2,3-Diaminobenzol mit einer geeigneten Dicarbonylverbindung. Eine gängige Methode beinhaltet die Reaktion von Methyl-2,3-diaminobenzoat mit Oxalsäure-Monohydrat bei erhöhten Temperaturen, um den Chinoxalinkern zu bilden. Nachfolgende Schritte umfassen Chlorierung, Hydrolyse und Amidbildung, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden verwenden oft ähnliche Syntheserouten, werden aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 3-(4-cyanophenyl)quinoxaline-5-carboxamide typically involves the condensation of 2,3-diaminobenzene with a suitable dicarbonyl compound. One common method involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at elevated temperatures to form the quinoxaline core. Subsequent steps include chlorination, hydrolysis, and amide formation to yield the final product .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(4-Cyanophenyl)chinoxalin-5-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinoxalin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Chinoxalinderivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe, was zur Bildung verschiedener substituierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Schwefelsäure, Natriumhydroxid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Chinoxalinderivate.
Industrie: Es wird aufgrund seines stabilen Chinoxalinkernes bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Cyanophenyl)chinoxalin-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. In antibakteriellen Anwendungen stört es die Synthese der bakteriellen Zellwand, was zum Zelltod führt. In der Krebsforschung hat sich gezeigt, dass die Verbindung wichtige Enzyme und Pfade hemmt, die an der Zellproliferation und dem Zellüberleben beteiligt sind .
Wirkmechanismus
The mechanism of action of 3-(4-cyanophenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
3-(4-Cyanophenyl)chinoxalin-5-carboxamid kann mit anderen Chinoxalinderivaten verglichen werden, wie zum Beispiel:
3-(4-Chlorophenyl)chinoxalin-5-carboxamid: Bekannt für seine PARP-inhibitorische Aktivität.
2,3-Dihydroxychinoxalin-5-carboxamid: Zeigt eine signifikante antibakterielle Aktivität.
2,3-Dimethoxychinoxalin-5-carboxamid: Wird in verschiedenen synthetischen Anwendungen verwendet.
Das einzigartige Merkmal von 3-(4-Cyanophenyl)chinoxalin-5-carboxamid ist seine Cyanogruppe, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C16H10N4O |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
3-(4-cyanophenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H10N4O/c17-8-10-4-6-11(7-5-10)14-9-19-13-3-1-2-12(16(18)21)15(13)20-14/h1-7,9H,(H2,18,21) |
InChI-Schlüssel |
WCZAODKSIJSHQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


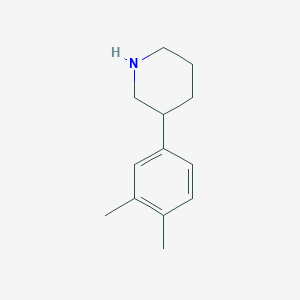
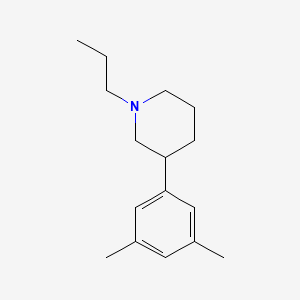
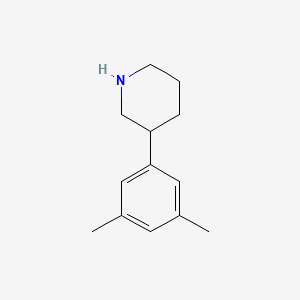
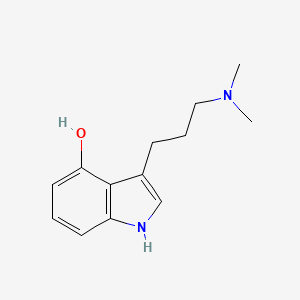
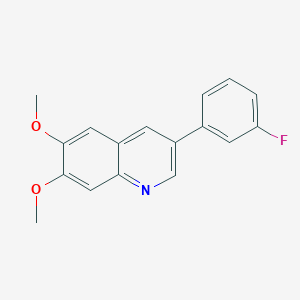
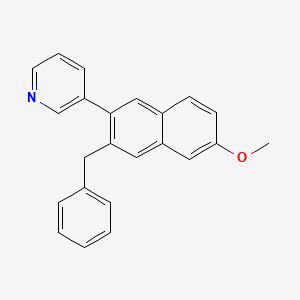
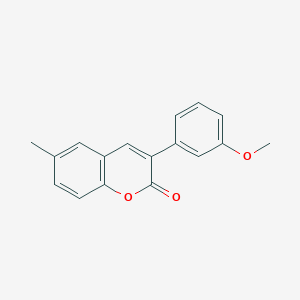
![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)
![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)

